molecular formula C17H20N4O3S B2534326 N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide CAS No. 899952-36-4

N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B2534326
CAS No.: 899952-36-4
M. Wt: 360.43
InChI Key: OQFKITUGFIRXCM-UHFFFAOYSA-N
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Description

N'-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide is a synthetic thienopyrazole derivative with an ethanediamide backbone. This compound features a 2,4-dimethylphenyl substituent on the thienopyrazole core and a 2-hydroxyethyl group on the ethanediamide moiety. Thienopyrazole derivatives are often investigated for their pharmacological properties, though all analogs referenced here are strictly designated for research use .

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-10-3-4-14(11(2)7-10)21-15(12-8-25-9-13(12)20-21)19-17(24)16(23)18-5-6-22/h3-4,7,22H,5-6,8-9H2,1-2H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFKITUGFIRXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenyl derivatives and thieno[3,4-c]pyrazole intermediates. The reaction conditions may involve:

    Formation of Thieno[3,4-c]pyrazole Core: This step usually requires cyclization reactions under acidic or basic conditions.

    Functionalization: Introduction of the ethanediamide group through nucleophilic substitution or amidation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus8 µg/mLSignificant
Enterococcus faecium8 µg/mLSignificant
Candida auris<16 µg/mLModerate
Klebsiella pneumoniae>64 µg/mLNo activity

The compound demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide has shown promising anticancer effects:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Apoptosis induction
Caco-2 (Colon)20Cell cycle arrest (G1 phase)

The anticancer mechanism involves apoptosis and cell cycle modulation, indicating potential use in cancer therapeutics.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships reveal that modifications to the thieno[3,4-c]pyrazole core can significantly affect biological activity:

  • Substitution Patterns : Electron-withdrawing groups enhance antimicrobial potency.
  • Alkyl Chain Variations : Changes in alkyl chain length linked to the thiophene moiety influence both antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to elucidate its mechanism.

Comparison with Similar Compounds

Structural and Molecular Comparison with Analogous Compounds

The following table compares the target compound with structurally similar analogs from the evidence, emphasizing key differences in substituents and molecular properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight CAS Number
N'-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide (Target) R1: 2,4-Dimethylphenyl; R2: 2-hydroxyethyl C19H22N4O3S* ~386.5 (estimated) Not available
N'-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide (BG14733) R1: 2,4-Dimethylphenyl; R2: 3-methylbutyl C20H26N4O2S 386.511 941992-43-4
N-[2-(3-Methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide R1: 3-Methylphenyl; R2: Pyridin-3-ylmethyl C20H19N5O2S 393.5 899952-24-0
N-{5,5-Dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide R1: Phenyl (with 5,5-dioxo); R2: 4-Fluorophenylmethyl C20H17FN4O4S 428.4 Not available

*Estimated based on structural similarity to BG14733.

Key Observations:

Substituent Effects on Molecular Weight: The 5,5-dioxo modification in increases molecular weight (428.4) compared to non-oxidized analogs (e.g., BG14733: 386.5). Heterocyclic substituents (e.g., pyridin-3-ylmethyl in ) marginally elevate molecular weight (393.5) relative to aliphatic chains (e.g., 3-methylbutyl in BG14733).

Fluorine substitution in may improve metabolic stability and binding affinity in biological systems.

Physicochemical Properties and Commercial Availability

Property BG14733 Pyridinylmethyl Analog Fluorophenylmethyl Analog
Solubility Likely low (hydrophobic R2) Moderate (polar pyridine group) Moderate (fluorine enhances polarity)
Commercial Availability $8–10/g (research use only) Not listed Not listed
Structural Uniqueness Aliphatic R2 Heteroaromatic R2 Oxidized thienopyrazole core

Notes:

  • BG14733 is commercially available at research-grade pricing, suggesting its utility in preliminary studies .
  • The absence of commercial data for and implies these compounds may be niche or under development.

Biological Activity

N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its unique structural properties that contribute to its biological activity. The molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of 374.46 g/mol. The presence of functional groups such as hydroxyl and amide contributes to its solubility and reactivity in biological systems.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the MAPK pathway .
  • Case Studies : A study demonstrated that pyrazole-based compounds inhibited tumor growth in multicellular spheroids by inducing apoptosis and disrupting cell cycle progression .

Antibacterial and Antifungal Activity

Compounds similar to this thieno[3,4-c]pyrazole derivative have been evaluated for their efficacy against various bacterial and fungal strains:

  • Antibacterial : N'-substituted pyrazoles have shown promising results in inhibiting bacterial growth by disrupting cell membrane integrity .
  • Antifungal : In vitro assays revealed that certain pyrazole derivatives displayed moderate to excellent antifungal activity against phytopathogenic fungi .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by findings that suggest it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This property makes it a candidate for further investigation in inflammatory disease models.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other pyrazole derivatives reveals the following:

Compound NameStructureBiological Activity
N-[2-(5-bromo-1H-indazol-1-yl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideStructureHigher antifungal activity than boscalid
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amidesStructureModerate antibacterial activity
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamideStructureAnticancer activity via apoptosis induction

The synthesis of this compound typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. The mechanism of action in biological systems often involves interactions with specific enzymes or receptors that modulate cellular processes related to growth and inflammation.

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